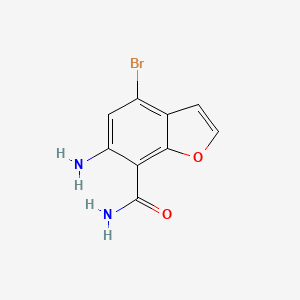
6-Amino-4-bromobenzofuran-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this coupling include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Amino-4-bromobenzofuran-7-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromobenzofuran-7-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups on the benzofuran ring can participate in nucleophilic and electrophilic substitution reactions.
Amidation Reactions: The carboxamide group can undergo amidation reactions with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile.
Amidation Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are used under mild to moderate temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.
Amidation Reactions: Products include amide derivatives with potential biological activities.
Scientific Research Applications
Industry: It can be used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromobenzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-Amino-3-bromobenzofuran and 5-Amino-6-bromobenzofuran share structural similarities with 6-Amino-4-bromobenzofuran-7-carboxamide.
Benzothiophene Derivatives: These compounds, which contain a sulfur atom in place of the oxygen in benzofuran, also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a PARP-1 inhibitor sets it apart from other benzofuran derivatives, making it a valuable compound for further research and development .
Biological Activity
6-Amino-4-bromobenzofuran-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core structure with an amino group and a bromine substituent. This configuration is crucial for its biological interactions.
Biological Activity
The biological activity of this compound has been studied primarily in relation to its anticancer properties. Its mechanism of action is believed to involve the inhibition of specific protein-protein interactions, particularly those associated with mixed lineage leukemia (MLL) gene rearrangements.
- Inhibition of Protein-Protein Interactions : The compound has shown potential in disrupting interactions between MLL fusion proteins and their partners, which are critical for the survival of MLL-rearranged leukemic cells .
- Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit kinases, which are often overactive in cancer cells, leading to uncontrolled proliferation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzofuran structure can significantly alter biological activity. For instance, the presence of different substituents at specific positions can enhance or diminish inhibitory effects on target proteins.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | TBD | Potential inhibitor of MLL fusion proteins |
| Benzofuran derivative A | 7.2 | Strong inhibitor with a piperidinyl group |
| Benzofuran derivative B | 4.6 | More potent than A with additional substitutions |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on MLL-r leukemia cells, leading to apoptosis through the inhibition of critical signaling pathways .
- Therapeutic Potential : Another investigation highlighted its potential as a therapeutic agent in combination therapies for leukemia, suggesting that it could enhance the efficacy of existing treatments by targeting multiple pathways .
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-amino-4-bromo-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13) |
InChI Key |
DQTMYOHPVFFAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C(=CC(=C21)Br)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















